2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is a synthetic organic compound. It is characterized by the presence of a benzoxazine ring and a phenoxy group, which contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.
Formation of the Propanamide Moiety: This step involves the reaction of the intermediate with a propanoyl chloride or similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated precursors and phenol derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide can be compared with similar compounds such as:
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide: Differing by the presence of an acetamide group instead of a propanamide group.
2-(3,4-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanamide: Differing by the presence of a butanamide group instead of a propanamide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide |
InChI |
InChI=1S/C19H20N2O4/c1-11-4-6-15(8-12(11)2)25-13(3)19(23)20-14-5-7-17-16(9-14)21-18(22)10-24-17/h4-9,13H,10H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
OGLLJESCSCASLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3)C |
Origin of Product |
United States |
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